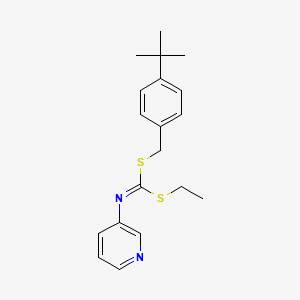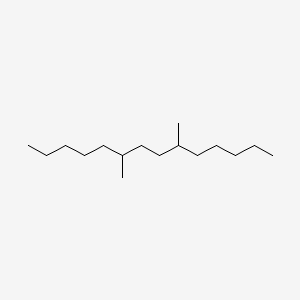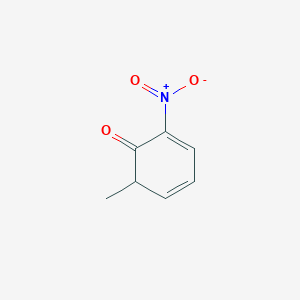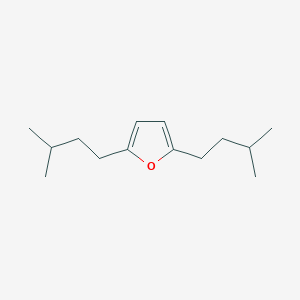
2,5-Bis(3-methylbutyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3-methylbutyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its two 3-methylbutyl groups attached to the 2 and 5 positions of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-methylbutyl)furan typically involves the alkylation of a furan derivative. One common method is the Friedel-Crafts alkylation, where a furan compound reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and reaction parameters are carefully controlled to maximize yield and minimize byproducts. The use of biomass-derived furans as starting materials aligns with green chemistry principles, promoting sustainability and reducing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(3-methylbutyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids or other oxygenated derivatives.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using alkyl halides or acyl chlorides in the presence of Lewis acids.
Major Products Formed:
Oxidation: Furanic acids, such as 2,5-furandicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated or acylated furan derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(3-methylbutyl)furan has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of bio-based materials, such as biodegradable plastics and renewable fuels.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(3-methylbutyl)furan depends on its specific application. In biological systems, it may interact with cellular targets through its furan ring and alkyl groups, affecting various molecular pathways. For example, its antimicrobial activity could involve disrupting bacterial cell membranes or interfering with essential enzymes. The exact molecular targets and pathways can vary based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
2,5-Bis(hydroxymethyl)furan: A bio-based diol used in polymer synthesis.
2,5-Dimethylfuran: A potential biofuel with high energy density.
2,5-Furandicarboxylic acid: A precursor for bio-based polymers like polyethylene furanoate.
Uniqueness: 2,5-Bis(3-methylbutyl)furan is unique due to its specific alkyl groups, which impart distinct physical and chemical properties
Propiedades
Número CAS |
72636-57-8 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2,5-bis(3-methylbutyl)furan |
InChI |
InChI=1S/C14H24O/c1-11(2)5-7-13-9-10-14(15-13)8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
OXNAKNFQLPERDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=CC=C(O1)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


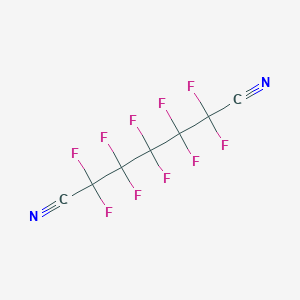
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)
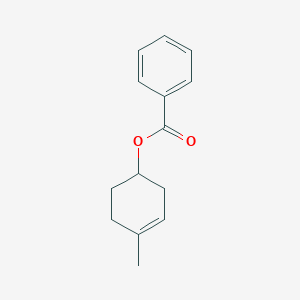

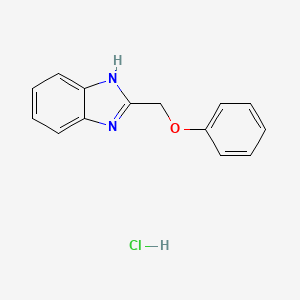
![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)

